molecular formula C12H22N2O2 B12995256 tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B12995256
M. Wt: 226.32 g/mol
InChI Key: PXSDUVHLZMOBDQ-UHFFFAOYSA-N
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Description

tert-Butyl 6-methyl-3,8-diazabicyclo[420]octane-3-carboxylate is a bicyclic compound that features a diazabicyclo structure

Preparation Methods

The synthesis of tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a base and a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate: This compound has a similar bicyclic structure but lacks the methyl group at the 6-position.

    tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate:

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-12(4)8-13-9(12)7-14/h9,13H,5-8H2,1-4H3

InChI Key

PXSDUVHLZMOBDQ-UHFFFAOYSA-N

Canonical SMILES

CC12CCN(CC1NC2)C(=O)OC(C)(C)C

Origin of Product

United States

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